methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
Description
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a fluorinated cyclopropane derivative featuring a cyclopropane ring substituted with a methyl ester group and a 1,1-difluoroethyl (-CH₂CF₂) moiety.
Properties
IUPAC Name |
methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOQQQHODSPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169049 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-67-0 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparison of Fluorination Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Electrophilic (NFSI) | THF, −78°C, 2 hr | 68 | 95 |
| Nucleophilic (KF) | DMF, 90°C, 12 hr | 72 | 92 |
| Radical Fluorination | XeF₂, hv, CH₂Cl₂, 25°C, 6 hr | 55 | 88 |
Esterification and Protecting Group Strategies
The final esterification step often employs Fischer–Speier esterification , where the carboxylic acid reacts with methanol in the presence of sulfuric acid. For acid-sensitive intermediates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred.
A notable patent outlines a two-step process:
-
Silylation of 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid with trimethylsilyl chloride (TMSCl) to protect the acid.
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Methanolysis under mild conditions (25°C, 4 hr) to yield the methyl ester with >90% purity.
Industrial-Scale Optimization Challenges
Industrial production faces hurdles such as byproduct formation during fluorination and ring-opening reactions under acidic conditions. A case study highlights the use of flow chemistry to minimize decomposition: continuous flow reactors maintain low residence times (≤5 minutes), suppressing side reactions and improving yields to 78%.
Purification often involves crystallization from hexane/ethyl acetate mixtures or chromatography on silica gel. Advanced techniques like supercritical fluid chromatography (SFC) enhance separation efficiency for gram-scale batches.
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations reveal that the transition state for cyclopropanation involves significant ring strain (∼27 kcal/mol), favoring concerted pathways over stepwise mechanisms . Fluorine’s electronegativity stabilizes the transition state, reducing activation energy by 3–5 kcal/mol compared to non-fluorinated analogs.
Chemical Reactions Analysis
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of more complex molecules through various chemical reactions:
- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones.
- Reduction : Reduction reactions can produce alcohols or amines.
- Substitution : The compound can participate in substitution reactions, forming new derivatives with different functional groups.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment and fibrotic diseases. Notable findings include:
- Anticancer Activity : Research has shown that derivatives of isoindoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 12.5 |
| 2 | HeLa | 15.0 |
| 3 | A549 | 10.0 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis through mechanisms such as the inhibition of the epidermal growth factor receptor (EGFR) .
Material Science
Due to its unique chemical properties, this compound is also being explored for use in developing new materials, including:
- Polymers : Its structure allows for modifications that can enhance the properties of polymeric materials.
- Photochromic Materials : The compound's ability to undergo reversible transformations makes it suitable for applications in photoresponsive materials .
Case Study 1: Anticancer Properties
A study published in a reputable journal evaluated the cytotoxic effects of this compound derivatives against several cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth by targeting specific molecular pathways involved in tumor progression .
Case Study 2: Organic Synthesis Applications
In another investigation, researchers demonstrated the utility of this compound as a precursor for synthesizing complex organic molecules. The study highlighted its role in facilitating various chemical transformations that are crucial for developing new pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate with key analogues:
Key Observations:
- Fluorination Impact: Fluorinated substituents (e.g., -CF₂H, -CH₂CF₂) increase electronegativity and lipophilicity compared to non-fluorinated analogues like ethyl 1-methylcyclopropane-1-carboxylate. This enhances metabolic stability, a critical factor in drug design .
- Ester Group : Methyl esters (e.g., ) generally exhibit lower molecular weights and reduced lipophilicity compared to ethyl esters (e.g., ), affecting bioavailability.
- Substituent Reactivity : Aryl groups (e.g., 3-iodophenyl in ) introduce steric bulk and enable cross-coupling reactions, whereas alkyl fluorinated groups prioritize electronic effects over steric hindrance.
Biological Activity
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (MDFE) is a fluorinated organic compound notable for its unique structure, which includes a cyclopropane ring and a difluoroethyl substituent. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with biological systems and its applications in drug discovery.
MDFE has the molecular formula and a molecular weight of 164.15 g/mol. The synthesis typically involves the reaction of cyclopropane derivatives with difluoroethyl reagents, often utilizing difluoroethyl bromide in the presence of a base followed by esterification to introduce the methyl ester group.
The biological activity of MDFE is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's stability and bioavailability, which may improve its binding affinity to various enzymes and receptors. The cyclopropane structure contributes to the rigidity of the molecule, potentially influencing its pharmacokinetic properties .
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties due to their ability to modulate enzyme activity involved in cancer progression. MDFE may have similar applications, particularly as a lead compound in drug development targeting cancer cells. The difluoroethyl group can participate in hydrogen bonding with key biomolecules, potentially influencing pathways related to cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of MDFE, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | Contains a trifluoromethyl group | Increased fluorination may enhance biological activity |
| Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate | Contains a difluoromethyl group | Different fluorinated substituent affecting reactivity |
| Cyclopropanecarboxylic acid, 1-(difluoromethyl)- | Lacks methyl ester functionality | More polar due to carboxylic acid group |
This table illustrates how variations in fluorination can significantly alter the chemical reactivity and biological activity of cyclopropane derivatives.
Case Study 1: Fluorinated Compounds in Drug Design
A study highlighted the impact of fluorination on drug design, demonstrating that introducing fluorine atoms can enhance binding interactions with target proteins . This finding is relevant for MDFE as it suggests that its unique structure could be optimized for higher efficacy in drug applications.
Case Study 2: Antimicrobial Activity
In research on antimicrobial agents, structurally similar compounds showed promising results against resistant bacterial strains. These findings support further investigation into MDFE’s potential as an antimicrobial agent .
Q & A
Basic: What are the optimal synthetic routes for methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate?
The synthesis typically involves cyclopropanation and difluoromethyl group introduction .
- Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring .
- Difluoromethylation : Introduce the 1,1-difluoroethyl group via nucleophilic substitution with difluoromethylating agents (e.g., ClCF2H or BrCF2H) under basic conditions. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical for yield optimization .
- Esterification : Final carboxylate ester formation using methanol and acid catalysis .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring strain (e.g., upfield shifts for ring protons) and difluoroethyl group splitting patterns (e.g., CF2CH3 coupling) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F stretches) .
- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., C7H9F2O2) .
Advanced: How does the cyclopropane ring’s strain influence reactivity in cross-coupling reactions?
The ring’s angle strain increases reactivity in:
- Transition Metal-Catalyzed Reactions : Pd-mediated couplings (e.g., Suzuki) proceed faster due to ring distortion, but competing ring-opening reactions may occur. Monitor via GC-MS or in situ IR .
- Electrophilic Additions : The ring’s electron-deficient nature enhances reactivity with electrophiles (e.g., Br2), but regioselectivity must be controlled using steric directing groups .
Advanced: How can computational modeling predict stability under varying pH and temperature?
- DFT Calculations : Assess ring strain energy (~27–30 kcal/mol) and bond dissociation energies to predict thermal stability .
- Molecular Dynamics Simulations : Model hydrolysis pathways of the ester group under acidic/basic conditions. Correlate with experimental HPLC data to validate degradation products .
Advanced: How to resolve contradictions between X-ray crystallography and NMR data for substituent orientation?
- Multi-Technique Validation : Combine X-ray (for solid-state conformation) with NOESY NMR (solution-phase spatial proximity) .
- Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) that may explain discrepancies .
Advanced: What environmental fate studies are relevant for this compound?
- Degradation Pathways : Hydrolysis (ester cleavage) and photolysis (UV exposure) studies in simulated environmental matrices. Use LC-MS to track intermediates .
- Ecotoxicology : Assess bioaccumulation potential via logP calculations (estimated ~1.8) and aquatic toxicity assays (e.g., Daphnia magna LC50) .
Advanced: How to design analogs to study structure-activity relationships (SAR)?
- Core Modifications : Replace difluoroethyl with trifluoroethyl or cyclopropyl groups to compare steric/electronic effects .
- Ester Bioisosteres : Substitute methyl ester with amides or ketones to alter metabolic stability. Evaluate via in vitro microsomal assays .
Advanced: What experimental controls are critical in catalytic cyclopropanation studies?
- Catalyst Screening : Test Rh(II), Cu(I), and Fe(II) catalysts for enantioselectivity (e.g., chiral ligands) .
- Byproduct Analysis : Monitor diazo dimerization byproducts via TLC or GC-MS. Optimize diazo reagent stoichiometry to minimize side reactions .
Advanced: How to analyze enantiomeric purity of chiral derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Correlate optical activity with crystallographic data to assign absolute configuration .
Advanced: What strategies mitigate ring-opening during functionalization?
- Low-Temperature Conditions : Perform reactions at –78°C to reduce thermal stress .
- Protecting Groups : Temporarily shield the cyclopropane with tert-butoxycarbonyl (Boc) groups during harsh reactions (e.g., oxidations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
